molecular formula C11H15IO2 B14189688 Ethyl 5-iodonon-4-en-2-ynoate CAS No. 919123-78-7

Ethyl 5-iodonon-4-en-2-ynoate

Cat. No.: B14189688
CAS No.: 919123-78-7
M. Wt: 306.14 g/mol
InChI Key: BXSYYVLOVBGJGT-UHFFFAOYSA-N
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Description

Ethyl 5-iodonon-4-en-2-ynoate is an organic compound with the molecular formula C11H15IO2. It is a derivative of non-4-en-2-ynoic acid, where the hydrogen atom at the fifth position is replaced by an iodine atom, and the carboxylic acid group is esterified with ethanol. This compound is of interest due to its unique structure, which combines an alkyne, an alkene, and an ester functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-iodonon-4-en-2-ynoate typically involves the iodination of a suitable precursor. One common method is the reaction of non-4-en-2-ynoic acid with iodine and a suitable oxidizing agent, followed by esterification with ethanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like silver nitrate to facilitate the iodination process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and the monitoring of reaction parameters ensures consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodonon-4-en-2-ynoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The alkyne and alkene groups can be selectively reduced to form alkanes or alkenes.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or partially reduced alkenes.

Scientific Research Applications

Ethyl 5-iodonon-4-en-2-ynoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of novel therapeutic agents due to its ability to undergo diverse chemical transformations.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-iodonon-4-en-2-ynoate involves its ability to participate in various chemical reactions due to the presence of multiple functional groups. The iodine atom can act as a leaving group in substitution reactions, while the alkyne and alkene groups can undergo addition and reduction reactions. These properties make it a valuable tool in synthetic chemistry for constructing complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromonon-4-en-2-ynoate
  • Ethyl 5-chloronon-4-en-2-ynoate
  • Ethyl 5-fluoronon-4-en-2-ynoate

Uniqueness

Ethyl 5-iodonon-4-en-2-ynoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions and provides distinct electronic properties that can influence the outcome of chemical transformations. Additionally, the combination of alkyne, alkene, and ester functional groups in a single molecule offers a versatile platform for further chemical modifications.

Properties

CAS No.

919123-78-7

Molecular Formula

C11H15IO2

Molecular Weight

306.14 g/mol

IUPAC Name

ethyl 5-iodonon-4-en-2-ynoate

InChI

InChI=1S/C11H15IO2/c1-3-5-7-10(12)8-6-9-11(13)14-4-2/h8H,3-5,7H2,1-2H3

InChI Key

BXSYYVLOVBGJGT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC#CC(=O)OCC)I

Origin of Product

United States

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